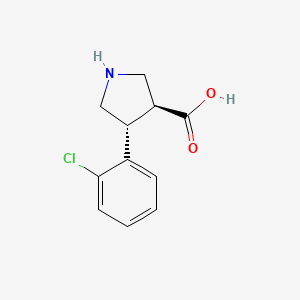

(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a 2-chlorophenyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

Introduction of the 2-Chlorophenyl Group: This step often involves a substitution reaction where a halogenated phenyl group is introduced to the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The 2-chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound serves as a significant building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its specific stereochemistry may enhance therapeutic efficacy while minimizing side effects associated with less selective agents.

Biochemical Research

(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is instrumental in studying receptor interactions and enzyme activities. It aids researchers in elucidating mechanisms of action for potential therapeutic targets. Techniques employed include:

- Binding Studies : Understanding how the compound interacts with specific receptors.

- Enzyme Kinetics : Investigating the effect of the compound on enzyme activity.

Pharmaceutical Development

The compound is utilized as an intermediate in drug synthesis, particularly in developing treatments for conditions such as depression and anxiety. Its structural similarities to known antidepressants allow for comparative studies that can lead to improved formulations.

Analytical Chemistry

As a reference standard in various analytical methods, this compound helps ensure the accuracy and reliability of results in drug testing and quality control processes.

Material Science

Incorporated into polymer matrices, this compound enhances material properties, making it useful for producing advanced materials across various applications.

Comparative Analysis with Related Compounds

The following table summarizes key compounds related to this compound:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| (S)-Citalopram | Similar pyrrolidine backbone | Antidepressant properties |

| (S)-Venlafaxine | Contains phenyl groups | Dual-action on serotonin and norepinephrine |

| (R)-Bupropion | Different ring system | Dopamine reuptake inhibitor |

The unique chlorophenyl group combined with its specific stereochemistry may confer distinct interactions at receptor sites compared to these compounds, potentially leading to enhanced therapeutic profiles.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- A study published in "Chemical Biology" reported its use in exploring neurotransmitter systems and cancer biology, indicating its versatility as both a therapeutic agent and a research tool.

- Research focusing on structure-activity relationships (SAR) has shown that modifications to the pyrrolidine ring can significantly influence biological activity, paving the way for new drug candidates .

Mécanisme D'action

The mechanism of action of (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Pyrrolidine-3-carboxylic acid: Lacks the 2-chlorophenyl group, resulting in different chemical and biological properties.

4-(2-chlorophenyl)pyrrolidine:

2-chlorophenylacetic acid: Contains the 2-chlorophenyl group but lacks the pyrrolidine ring, leading to different chemical behavior.

Uniqueness: (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

The compound (3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative notable for its potential biological activities. Its unique stereochemistry and functional groups make it a subject of interest in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClN O. The presence of a 2-chlorophenyl group and a carboxylic acid functional group is crucial for its biological activity. The specific stereochemistry at the 3 and 4 positions enhances its interaction with biological macromolecules.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Binding : It can act as an agonist or antagonist at various receptor sites, influencing signaling pathways within cells.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound. Key findings include:

-

Enzyme Interaction Studies :

- The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

- Receptor Binding Assays :

- Case Study: Anticancer Activity :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other compounds featuring similar structures:

| Compound Name | Structure | Notable Features |

|---|---|---|

| (S)-Citalopram | Similar pyrrolidine backbone | Antidepressant properties |

| (S)-Venlafaxine | Contains phenyl groups | Dual-action on serotonin and norepinephrine |

| (R)-Bupropion | Different ring system but similar activity | Dopamine reuptake inhibitor |

The unique combination of the chlorophenyl group and specific stereochemistry in this compound may confer distinct interactions at receptor sites compared to these similar compounds.

Applications in Research and Medicine

Due to its diverse biological activities, this compound has several applications:

- Therapeutic Development : Investigated for potential use in developing new drugs targeting neurological and metabolic disorders.

- Research Tool : Used in studies examining enzyme interactions and receptor binding mechanisms.

Analyse Des Réactions Chimiques

Carboxylic Acid Reactivity

The carboxylic acid group enables classic acid-derived transformations:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Esterification | Alcohol + acid catalyst (e.g., H₂SO₄) | Corresponding ester | Prodrug synthesis |

| Amidation | Amine + coupling agent (e.g., EDC/HOBt) | Amide derivatives | Peptidomimetic drug candidates |

| Reduction | LiAlH₄ or BH₃·THF | Primary alcohol | Intermediate for further functionalization |

The stereochemistry at C3 and C4 influences reaction selectivity. For example, amidation under Mitsunobu conditions preserves configuration due to concerted mechanisms.

Chlorophenyl Group Reactivity

The 2-chlorophenyl moiety participates in electrophilic and coupling reactions:

The chlorine’s ortho position sterically hinders direct substitution, necessitating harsh conditions or catalytic systems .

Pyrrolidine Ring Modifications

The pyrrolidine core undergoes ring-opening and functionalization:

| Reaction Type | Reagents/Conditions | Product | Stereochemical Impact |

|---|---|---|---|

| N-Alkylation | Alkyl halides + base | N-substituted pyrrolidine | Alters basicity and solubility |

| Ring Oxidation | KMnO₄ or RuO₄ | Pyrrolidone | Enhances hydrogen-bonding capacity |

| Decarboxylation | Heat + acidic conditions | CO₂ loss → pyrrolidine derivative | Simplifies structure for SAR studies |

The (3S,4R) configuration directs regioselectivity in ring-opening reactions, favoring axial attack due to steric effects .

Stereospecific Reactions

The chiral centers govern enantioselective transformations:

| Reaction Type | Conditions | Outcome | Key Study |

|---|---|---|---|

| Enzymatic Resolution | Lipases or esterases | Enantiopure intermediates | Critical for API synthesis |

| Asymmetric Hydrogenation | Chiral Rh/Ir catalysts | Retained configuration | High ee (>95%) achieved |

Mechanistic Insights

-

Esterification : Proceeds via acid-catalyzed nucleophilic acyl substitution. Steric hindrance from the chlorophenyl group slows reaction kinetics.

-

Amidation : Coupling agents like EDC activate the carboxylate, forming an O-acylisourea intermediate for amine attack.

-

Suzuki Coupling : Oxidative addition of Pd(0) to the C–Cl bond is rate-limiting, requiring electron-deficient aryl chlorides.

Stability and Reaction Optimization

-

Thermal Stability : Decarboxylation occurs above 150°C, forming CO₂ and a secondary amine.

-

Catalytic Systems : Pd(PPh₃)₄ improves coupling efficiency for Suzuki reactions (yields >80%).

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

Propriétés

IUPAC Name |

(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQMSOHBYCXLNS-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376080 | |

| Record name | (3S,4R)-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047651-79-5 | |

| Record name | (3S,4R)-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.